REACTION_SMILES
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[CH:11](=[O:12])[O:13][C:14](=[O:15])[CH3:16].[NH2:1][c:2]1[c:3]([CH3:10])[n:4][n:5]([CH3:9])[c:6]1[C:7]#[N:8]>>[NH:1]([c:2]1[c:3]([CH3:10])[n:4][n:5]([CH3:9])[c:6]1[C:7]#[N:8])[CH:11]=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nn(C)c(C#N)c1N
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Name
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Type
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product
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Smiles
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Cc1nn(C)c(C#N)c1NC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |